2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidinone core. The core structure is substituted at position 2 with a benzylsulfanyl group (-S-CH₂-C₆H₅) and at position 3 with a 4-methylphenyl group (C₆H₄-CH₃). These substituents modulate electronic, steric, and lipophilic properties, which are critical for biological activity and pharmacokinetic behavior .
Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-14-7-9-16(10-8-14)22-19(23)18-17(11-12-24-18)21-20(22)25-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTXZOHULUWBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This can be achieved through nucleophilic substitution reactions using benzylthiol or its derivatives.
Attachment of the 4-Methylphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone.
Reduction: Reduction of the thieno[3,2-d]pyrimidin-4-one core to its corresponding dihydro derivative.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted thienopyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s benzylsulfanyl and 4-methylphenyl groups provide moderate lipophilicity, favoring membrane permeability. The 4-nitrophenyl group () significantly elevates lipophilicity but may lead to toxicity due to nitro group reduction in vivo .
Steric bulk from substituents like the benzoxazinyl group () may hinder interactions with flat binding pockets but improve selectivity .
Further studies are needed to evaluate the target compound’s pharmacological profile.
Biological Activity
2-(Benzylsulfanyl)-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure includes a thieno[3,2-d]pyrimidine core with a benzylsulfanyl group and a 4-methylphenyl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
- Molecular Formula : C18H18N2OS
- Molar Mass : 302.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving thiol-containing pyrimidine precursors.
- Oxidation and Reduction : Modifications to the sulfur atom to enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve:
- Inhibition of specific enzymes critical for bacterial survival.
- Disruption of cell membrane integrity.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory and Analgesic Properties
Studies have shown that compounds in the thienopyrimidine class often exhibit anti-inflammatory effects. The proposed mechanisms include:
- Modulation of cytokine release.
- Inhibition of cyclooxygenase (COX) enzymes.
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models, administration of the compound resulted in a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate receptor functions leading to downstream signaling effects.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in inflammatory pathways.
Q & A
Q. What are the standard synthetic routes for 2-(benzylsulfanyl)-3-(4-methylphenyl)-thieno[3,2-d]pyrimidin-4-one, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation: Cyclization of precursors (e.g., thiourea derivatives) under reflux conditions to form the thieno[3,2-d]pyrimidin-4-one scaffold .
Substitution Reactions:
- Benzylsulfanyl Introduction: Reaction with benzyl mercaptan or via nucleophilic aromatic substitution using catalysts like ZnCl₂ or Pd/C .
- 4-Methylphenyl Attachment: Suzuki-Miyaura coupling or Friedel-Crafts alkylation, often requiring anhydrous solvents (e.g., DMF) and inert atmospheres .
Critical Conditions:
- Temperature control (60–120°C) to avoid side reactions.
- Use of desiccants (e.g., molecular sieves) for moisture-sensitive steps.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substituent positions and scaffold integrity. Aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) are key markers .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- X-ray Crystallography: For absolute configuration determination, especially if synthetic intermediates exhibit stereochemical ambiguity .
- FT-IR: To confirm functional groups (e.g., C=S stretch at ~650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
Methodological Answer: Low yields in coupling reactions (e.g., Suzuki-Miyaura) may arise from:
- Catalyst Inefficiency: Optimize Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligand systems (e.g., SPhos) .
- Steric Hindrance: Introduce electron-withdrawing groups (EWGs) on the aryl halide to enhance reactivity .
- Solvent Effects: Switch to polar aprotic solvents (e.g., THF/DMF mixtures) to improve solubility .
Example Optimization:
A 20% yield increase was achieved by replacing Pd/C with Pd(OAc)₂ and maintaining pH 7–8 in a related thienopyrimidine synthesis .
Q. What strategies are recommended for elucidating the mechanism of action against biological targets?
Methodological Answer:
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase domains). Focus on hydrogen bonding with the pyrimidinone core and hydrophobic interactions with the benzylsulfanyl group .
- Enzyme Inhibition Assays:
- Kinase Profiling: Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- SAR Studies: Compare activity of analogs (Table 1) to identify critical substituents .
Q. Table 1: Comparative Biological Activity of Thienopyrimidine Analogs
| Compound | Biological Activity (IC₅₀) | Key Substituent Impact | Reference |
|---|---|---|---|
| Target Compound | 1.2 µM (EGFR) | Benzylsulfanyl enhances binding | |
| 7-Phenyl Analog | 5.8 µM (EGFR) | Lack of sulfanyl reduces potency | |
| Trifluoromethyl Derivative | 0.8 µM (VEGFR2) | CF₃ group improves lipophilicity |
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Discrepancies may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity: Re-characterize batches via HPLC (>98% purity) and retest .
- Cell Line Differences: Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic background effects .
Case Study: A 10-fold IC₅₀ variation in antimicrobial studies was traced to differences in bacterial strain resistance profiles .
Q. What computational methods predict the compound’s reactivity and guide synthetic modifications?
Methodological Answer:
- Density Functional Theory (DFT): Calculate reaction barriers for key steps (e.g., cyclization energy ~25 kcal/mol) to prioritize feasible pathways .
- Molecular Dynamics (MD) Simulations: Model solvation effects and predict regioselectivity in substitution reactions .
- ADMET Prediction: Use SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
